molecular formula C11H14ClNO B134326 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide CAS No. 141463-66-3

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide

Cat. No.: B134326
CAS No.: 141463-66-3
M. Wt: 211.69 g/mol
InChI Key: CKOKKRODDYODDG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is an organic compound belonging to the class of chloroacetamides. This compound is characterized by the presence of a chloro group attached to an acetamide moiety, which is further substituted with a 2-(2-methylphenyl)ethyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide plays a significant role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) This inhibition can affect the synthesis of essential lipids and alter cellular lipid metabolism

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein synthesis in susceptible plants by being absorbed mainly by germinating plant shoots and roots . This inhibition can lead to altered cellular metabolism and changes in gene expression, ultimately affecting cell growth and development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound is absorbed by plant shoots and roots, where it inhibits protein synthesis by interfering with the elongation of fatty acids . This inhibition disrupts the formation of very long-chain fatty acids, which are crucial for various cellular functions. Additionally, this compound may affect gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and altered cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm. Exceeding this range can result in toxic effects and potential damage to cellular structures.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes and cofactors involved in the elongation of fatty acids, leading to the formation of very long-chain fatty acids . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound’s metabolism may produce by-products that can further influence cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound is absorbed by plant shoots and roots, where it is distributed to various cellular compartments . It may interact with specific transporters or binding proteins that facilitate its movement within cells. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes such as protein synthesis and lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to inhibit protein synthesis. Understanding the subcellular distribution of this compound is essential for elucidating its molecular mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide typically involves the reaction of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2-(2-methylphenyl)ethylamine and chloroacetic acid.

    Oxidation: Formation of 2-chloro-N-[2-(2-carboxyphenyl)ethyl]acetamide.

Scientific Research Applications

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-chloro-N-(2-methoxyphenyl)acetamide
  • 2-chloro-N-(2-chlorophenyl)acetamide

Uniqueness

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOKKRODDYODDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429415
Record name 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141463-66-3
Record name 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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